molecular formula C17H17N5O2 B2562549 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950239-25-5

5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2562549
CAS No.: 950239-25-5
M. Wt: 323.356
InChI Key: IWUHFORNWQADRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, methoxyphenyl, and tolyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 3-methoxyphenyl azide and m-tolyl acetylene.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or tolyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of this compound.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, could be explored to understand its mechanism of action and therapeutic potential.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The amino and methoxy groups might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxyphenyl group, which might affect its biological activity and chemical properties.

    N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its reactivity and interactions with biological targets.

    5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Substitutes the m-tolyl group with a phenyl group, which could influence its chemical behavior and biological effects.

Uniqueness

The presence of both the methoxyphenyl and amino groups in 5-amino-N-(3-methoxyphenyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to its analogs

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-5-3-7-13(9-11)22-16(18)15(20-21-22)17(23)19-12-6-4-8-14(10-12)24-2/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHFORNWQADRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.